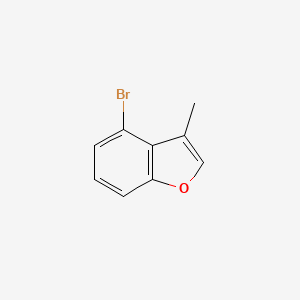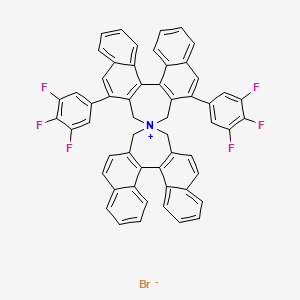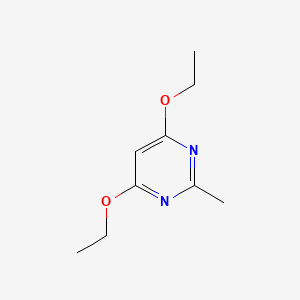![molecular formula C58H46N2P2 B3257370 (R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine CAS No. 288093-09-4](/img/structure/B3257370.png)
(R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1'-binaphthalene]-2,2'-diamine
Übersicht
Beschreibung
®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to create a unique chiral environment, making it highly effective in various enantioselective reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine typically involves the reaction of ®-1,1’-binaphthalene-2,2’-diamine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and enantiomeric purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of metal catalysts.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products retain the chiral environment provided by the original ligand, making them useful in further asymmetric synthesis .
Wissenschaftliche Forschungsanwendungen
®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, including hydrogenation, hydroformylation, and Heck reactions.
Biology: The compound is used in the synthesis of chiral drugs and bioactive molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism by which ®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves the formation of a chiral environment around a metal center. The ligand coordinates to the metal through its phosphine groups, creating a chiral pocket that influences the stereochemistry of the reaction. This chiral environment allows for the selective formation of one enantiomer over the other in asymmetric reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand with similar applications in asymmetric catalysis.
DPEphos: Another diphosphine ligand with a wide bite angle, used in inorganic and organometallic chemistry.
Bis(diphenylphosphino)methane (DPPM): A diphosphine ligand used in various catalytic reactions.
Uniqueness
®-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-[1,1’-binaphthalene]-2,2’-diamine is unique due to its ability to create a highly effective chiral environment, making it particularly useful in reactions requiring high enantioselectivity. Its structure allows for strong coordination to metal centers, enhancing its effectiveness as a chiral ligand .
Eigenschaften
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methyl]-1-[2-[(2-diphenylphosphanylphenyl)methylamino]naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H46N2P2/c1-5-25-47(26-6-1)61(48-27-7-2-8-28-48)55-35-19-15-23-45(55)41-59-53-39-37-43-21-13-17-33-51(43)57(53)58-52-34-18-14-22-44(52)38-40-54(58)60-42-46-24-16-20-36-56(46)62(49-29-9-3-10-30-49)50-31-11-4-12-32-50/h1-40,59-60H,41-42H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLCEBLGDMFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CNC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NCC8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H46N2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)



![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)
![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3257367.png)
![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)


